

Application Notes: In Vivo Efficacy of Human VEGF165 in Preclinical Ischemia Models

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Compound of Interest

Compound Name: HUMAN VEGF165

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Introduction Vascular Endothelial Growth Factor A (VEGF-A), particularly the **human VEGF165** isoform, is a potent pro-angiogenic growth factor crucial for the development of new blood vessels from pre-existing vasculature (angiogenesis).^{[1][2]} Its expression is naturally upregulated by hypoxia, making it a key mediator of the physiological response to ischemia.^[3] Consequently, the administration of recombinant **human VEGF165** (rhVEGF165) or the delivery of its gene has become a promising therapeutic strategy for ischemic diseases.^{[4][5]} In animal models of peripheral limb, myocardial, and cerebral ischemia, **human VEGF165** has been shown to promote the formation of new collateral vessels, enhance blood perfusion, and improve functional outcomes.^{[1][4][6]} These application notes provide a summary of quantitative data and detailed protocols for the use of **human VEGF165** in relevant in vivo ischemia models.

Quantitative Data Summary

The therapeutic effects of **human VEGF165** have been quantified across various animal models of ischemia. The following tables summarize key findings from preclinical studies.

Table 1: **Human VEGF165** in Animal Models of Hindlimb Ischemia

Animal Model	VEGF165 Delivery Method & Dosage	Key Quantitative Outcomes	Reference
Mouse	Intramuscular injection of plasmid DNA (pDNA) mixture (VEGF165 + HGF)	Significant increase in blood perfusion compared to single-gene therapy. Increased CD31+ capillary and SMA+ vessel density.	[1]
Mouse (Impaired Glucose Tolerance)	Intramuscular injection of bicistronic pDNA (HGF/VEGF)	Failed to significantly improve blood flow recovery as assessed by Laser Doppler.	[7]
Rabbit	Single intra-arterial bolus of rhVEGF165	Augmented revascularization and collateral artery augmentation in a dose-dependent manner.	[5][6]

| Mouse | Intramuscular injection of integrative hypoxia-responsive vector expressing VEGF165
| 400% improvement in gastrocnemius muscle force; increased capillary density and matured
vessels; reduced necrosis. [6][8]

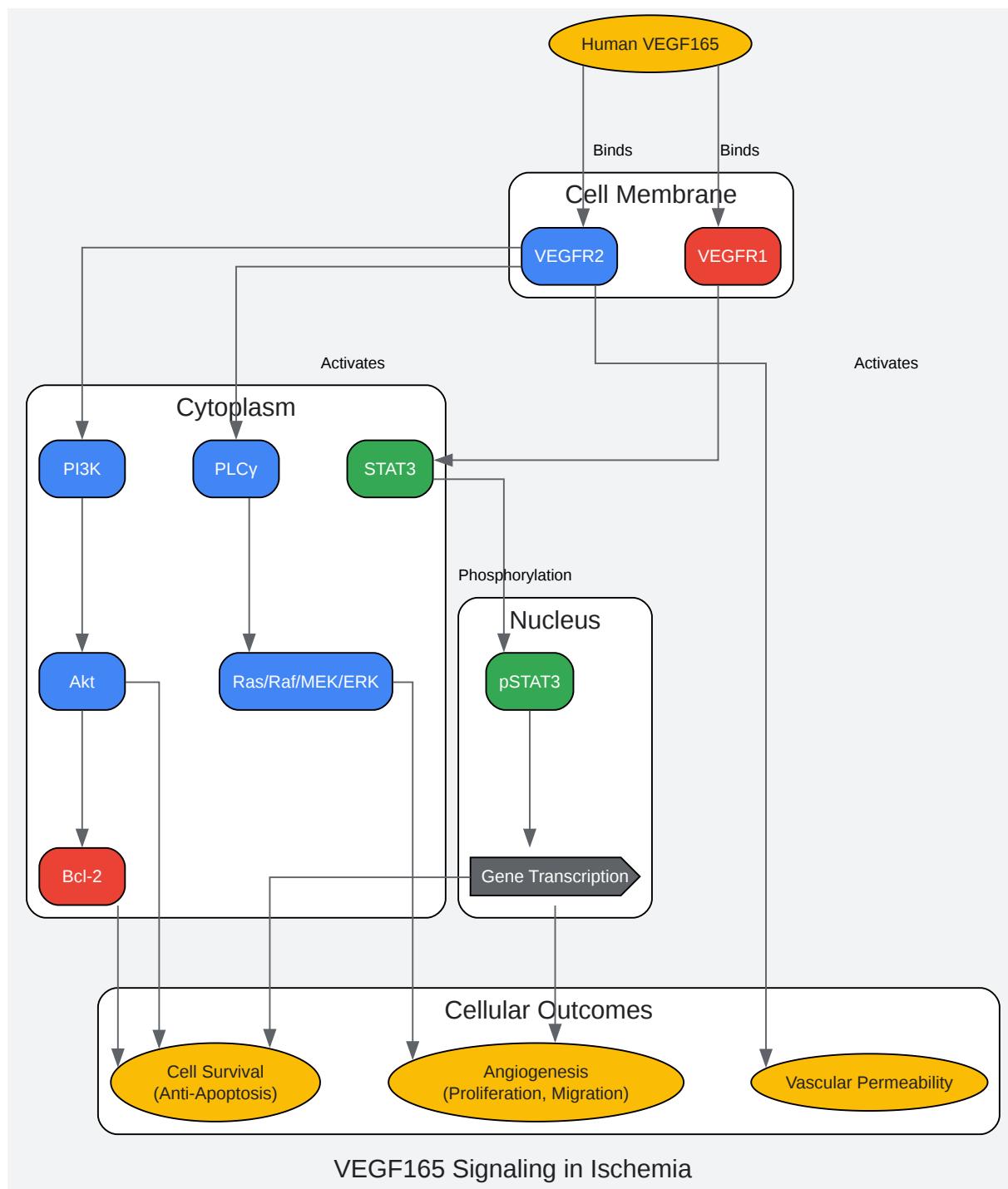
Table 2: Human VEGF165 in Animal Models of Myocardial Ischemia | Animal Model | Ischemia Model | VEGF165 Delivery Method & Dosage | Key Quantitative Outcomes | Reference | | :--- | :--- | :--- | :--- | :--- | | Rat | Left Anterior Descending (LAD) coronary artery ligation | Intramyocardial injection of adenovirus encoding VEGF165 (Ad-VEGF165) | Significantly increased capillary and arteriole densities; improved cardiac function. | [9] | | Rat | LAD ligation | Intramyocardial injection of Ad-VEGF165 | Positive effect on decreasing myocardial infarct size at day 7. | [10] | | Pig | Chronic occlusion of left circumflex coronary artery | Intracoronary infusion of rhVEGF165 (10 µg/kg) | Improved collateral index and myocardial blood flow. No significant improvement in

global or regional myocardial function. ||[11] || Dog | Ligation of major diagonal coronary artery | Intramyocardial injection of plasmid VEGF165 (200 mg/mL) | Preservation of left ventricular ejection fraction (48.53% post-treatment vs. 52.45% pre-treatment), whereas control group declined (39.37% vs. 59.3%). ||[3][12] || Rat | Myocardial Infarction (MI) | Intramyocardial delivery of VEGF165 in a biodegradable hydrogel | Reduced MI area and collagen content; improved cardiac function compared to VEGF165 or hydrogel alone. ||[2] |

Table 3: **Human VEGF165** in Animal Models of Cerebral Ischemia | Animal Model | Ischemia Model | VEGF165 Delivery Method & Dosage | Key Quantitative Outcomes | Reference || :--- | :--- | :--- | :--- | :--- | :--- | Rat | Transient Middle Cerebral Artery Occlusion (MCAO) | Administration of rhVEGF165 (48 hours post-stroke) | Significantly increased angiogenesis in the penumbra and improved functional recovery. ||[13] || Mouse | Transient intraluminal MCAO | Neuron-specific overexpression of **human VEGF165** | Significantly alleviated neurological deficits and reduced infarct volume. ||[4][14] || Rat | MCAO | Not specified | Endogenous VEGF expression, primarily VEGF165 and VEGF121 isoforms, is rapidly induced post-ischemia. ||[15] |

VEGF165 Signaling Pathways

VEGF165 exerts its biological effects primarily by binding to two receptor tyrosine kinases on endothelial cells: VEGFR1 (Flt-1) and VEGFR2 (KDR/Flik-1). [13] While VEGFR2 is considered the dominant receptor for mediating the pro-angiogenic effects of VEGF, including endothelial cell proliferation, migration, and survival, recent studies highlight a novel role for VEGFR1. [13][16] In ischemic conditions, a VEGFR1-STAT3 signaling pathway can be activated to promote perfusion, independent of the classical VEGFR2 pathway. [16][17] The pro-survival effects of VEGF165 have also been linked to the activation of the Phosphatidylinositol-3 Kinase (PI3K)/Akt and Bcl-2 pathways, which inhibit apoptosis. [10]



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Caption: VEGF165 binds to VEGFR1 and VEGFR2, activating downstream pathways for angiogenesis and cell survival.

Experimental Protocols

The following are generalized protocols for key *in vivo* experiments based on methodologies cited in the literature. Researchers should adapt these protocols to their specific experimental design and institutional animal care guidelines.

Protocol 1: Murine Hindlimb Ischemia Model

This protocol describes the surgical induction of unilateral hindlimb ischemia in mice, a common model for peripheral arterial disease (PAD).[\[6\]](#)[\[7\]](#)

Materials:

- Anesthetics (e.g., Ketamine/Xylazine cocktail, or Isoflurane)
- Surgical microscope or loupes
- Fine surgical instruments (forceps, scissors)
- 5-0 or 6-0 silk suture
- Antiseptic solution and sterile drapes
- Warming pad

Procedure:

- Anesthetize the mouse using an approved protocol and confirm the depth of anesthesia.
- Shave the fur from the inguinal region to the knee of the left hindlimb.
- Position the animal in a supine position on a warming pad to maintain body temperature.
- Make a small longitudinal skin incision over the medial thigh, parallel to the femur.

- Using blunt dissection, carefully separate the underlying muscle tissue to expose the femoral artery and its bifurcation into the saphenous and popliteal arteries.[6]
- Isolate the femoral artery proximal to the bifurcation. Be careful to avoid damaging the adjacent femoral vein and nerve.
- Ligate the femoral artery at this proximal point using a silk suture. A second ligation may be placed just distal to the first, and the artery can be transected between the ligatures.
- Confirm the cessation of blood flow visually. The distal vasculature will appear pale.
- Close the skin incision with sutures or wound clips.
- Administer post-operative analgesics as required and monitor the animal during recovery.

Protocol 2: Intramuscular Administration of VEGF165

This protocol details the direct injection of plasmid DNA or recombinant protein into the ischemic muscle.[1][7]

Materials:

- VEGF165 therapeutic (plasmid DNA in saline/PBS or recombinant protein in a suitable buffer)
- Insulin syringe with a 29-31 gauge needle
- Anesthetics (if performed separately from ischemia surgery)

Procedure:

- Anesthetize the animal if this procedure is not performed concurrently with the ischemia induction surgery.
- Identify the target muscles of the ischemic limb (e.g., quadriceps, gastrocnemius).
- Draw the prepared VEGF165 solution into the syringe. A typical total volume is 50-100 µL for a mouse.

- Divide the total volume into 3-4 smaller injections to distribute the therapeutic agent.
- Carefully insert the needle into the belly of the target muscles and slowly inject the solution.
[7]
- Withdraw the needle and monitor the animal for any immediate adverse reactions before returning it to its cage for recovery.

Protocol 3: Assessment of Angiogenesis by CD31 Immunohistochemistry

This protocol is for quantifying capillary density in tissue sections, a primary measure of angiogenesis.

Materials:

- Ischemic muscle tissue (harvested at the experimental endpoint)
- Fixative (e.g., 4% paraformaldehyde)
- Cryoprotectant (e.g., 30% sucrose solution)
- Embedding medium (e.g., OCT compound)
- Cryostat
- Microscope slides
- Blocking buffer (e.g., PBS with 5% goat serum and 0.1% Triton X-100)
- Primary antibody: anti-CD31 (PECAM-1) antibody
- Secondary antibody: Fluorescently-conjugated antibody against the primary antibody's host species
- DAPI nuclear stain
- Mounting medium

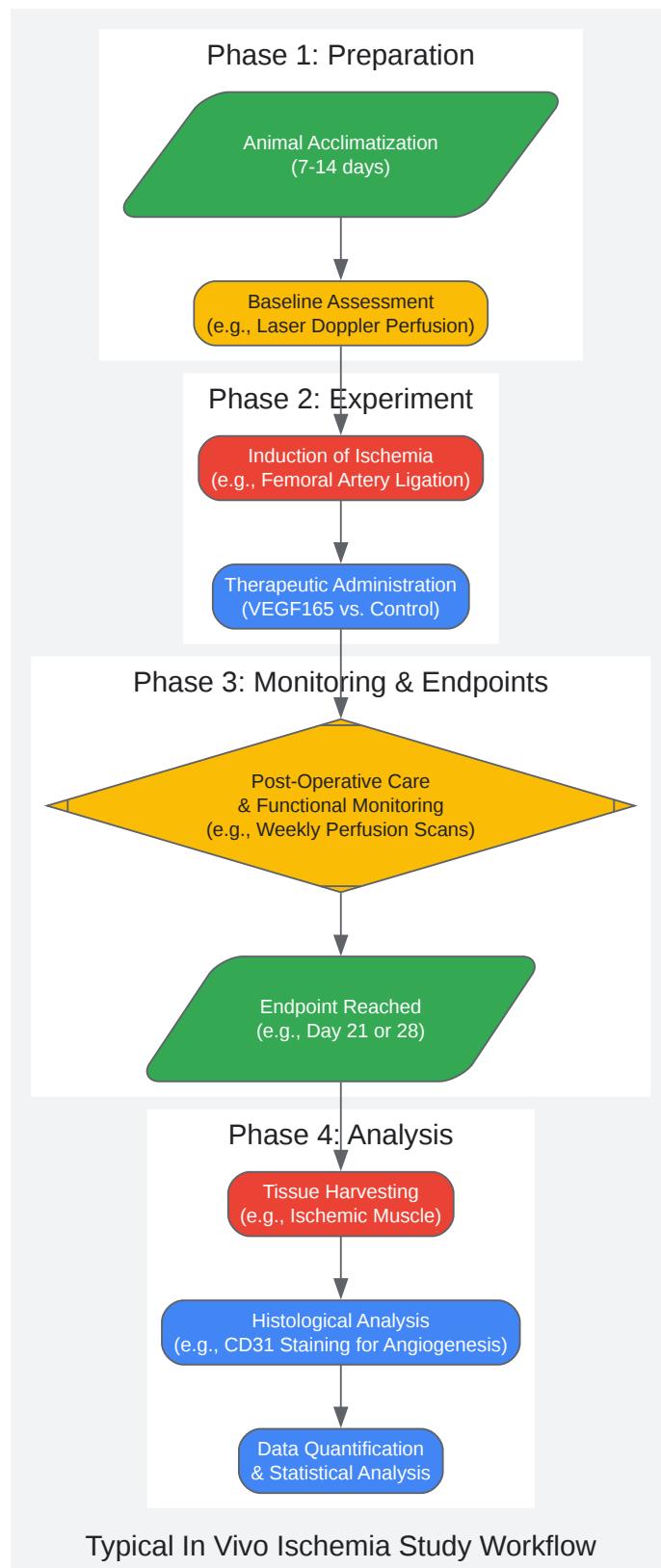
- Fluorescence microscope

Procedure:

- Harvest the gastrocnemius or other target muscle from the ischemic limb.
- Fix the tissue in 4% PFA overnight at 4°C.
- Cryoprotect the tissue by immersing it in 30% sucrose until it sinks.
- Embed the tissue in OCT and freeze.
- Cut 5-10 μ m thick cross-sections using a cryostat and mount them on slides.
- Wash the sections with PBS and then permeabilize with a Triton X-100 solution.
- Incubate the sections in blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
- Incubate with the primary anti-CD31 antibody overnight at 4°C.
- Wash the sections thoroughly with PBS.
- Incubate with the appropriate fluorescent secondary antibody for 1-2 hours at room temperature, protected from light.
- Counterstain with DAPI to visualize cell nuclei.
- Wash, mount with coverslips, and seal.
- Visualize the sections using a fluorescence microscope. Capture images from multiple random fields of view.
- Quantify the number of CD31-positive capillaries per field or per muscle fiber area using image analysis software (e.g., ImageJ).[\[1\]](#)

Visualized Experimental Workflow and Logic

Effective in vivo studies follow a structured workflow from model creation to final analysis. The therapeutic rationale is based on a logical cascade of events initiated by the administration of VEGF165.

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Caption: A standard workflow for testing VEGF165 in an animal model of ischemia.



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Caption: Logical flow of how VEGF165 administration leads to tissue repair in an ischemic environment.

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